molecular formula C14H16O4 B8680778 4-Acetyloxy-3-(3-methylbut-2-enyl)benzoic acid CAS No. 1990-85-8

4-Acetyloxy-3-(3-methylbut-2-enyl)benzoic acid

Cat. No. B8680778
Key on ui cas rn: 1990-85-8
M. Wt: 248.27 g/mol
InChI Key: LJXDJSDZOJAKDD-UHFFFAOYSA-N
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Patent
US07622451B2

Procedure details

Acetic anhydride (1 mL) was added dropwise to a solution of acid 8 (178 mg, 2.00 mmol) in pyridine (3 mL) at room temperature. After stirring for 48 hours, the mixture was poured into water (6 mL) and acidified to pH=2 by the dropwise addition of 6 M HCl. The suspension was extracted with EtOAc (2×10 mL), and the combined organic fractions were dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (5:1, hexanes:EtOAc) to afford acetate 9 (223 mg, 51%) as a white solid: 1H NMR (CDCl3, 400 MHz) δ 8.01-7.96 (m, 2H), 7.15 (dd, J=3.5, 8.2 Hz, 1H), 5.24 (tt, J=1.3, 7.2 Hz, 1H), 3.30 (d, J=7.2 Hz, 2H), 2.34 (s, 3H), 1.97 (s, 3H), 1.76 (s, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21].O.Cl>N1C=CC=CC=1>[C:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
178 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)CC=C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (5:1, hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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